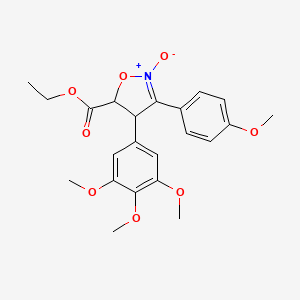![molecular formula C11H13ClN2O3 B11045357 N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoyl group, and a propanimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenyl isocyanate with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate and chloride groups. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product quality. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and 4-methoxyphenylamine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used, with reactions conducted at room temperature or under reflux conditions.
Major Products
Amides, Esters, and Thioesters: Resulting from substitution reactions.
Carboxylic Acids and Amines: Resulting from hydrolysis.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used to synthesize inhibitors for specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the materials science field, derivatives of this compound can be used in the production of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.
Mécanisme D'action
The mechanism by which N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act by inhibiting enzyme activity through covalent modification of the enzyme’s active site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(4-methoxyphenyl)carbamoyl]oxy}acetimidoyl chloride
- N-{[(4-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride
Uniqueness
Compared to its analogs, N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride may offer unique reactivity due to the specific positioning of its functional groups. This can result in different reaction pathways and products, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in research and industry.
Propriétés
Formule moléculaire |
C11H13ClN2O3 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
(1-chloropropylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-10(12)14-17-11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15) |
Clé InChI |
VEEMNYFRFIZRPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOC(=O)NC1=CC=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045281.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)
![ethyl {4-[3-amino-1-(2-chloro-4-fluorophenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045299.png)
![octahydro-1H-cyclopenta[b]pyridin-4-yl acetate](/img/structure/B11045301.png)
![5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045306.png)
![(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11045312.png)
![6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11045318.png)
![4-(3-bromo-4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045324.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11045329.png)
![ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11045335.png)
![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)